3-Ethoxy-2,2-dimethylcyclobutan-1-amine
Overview
Description
3-Ethoxy-2,2-dimethylcyclobutan-1-amine is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO/c1-4-10-7-5-6 (9)8 (7,2)3/h6-7H,4-5,9H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 170.9±33.0 °C at 760 mmHg . The compound has a flash point of 43.4±18.6 °C . The exact mass is 143.131012 .Scientific Research Applications
Green Solvent Applications
New polyethoxylated tertiary amines, including derivatives similar to 3-Ethoxy-2,2-dimethylcyclobutan-1-amine, have been synthesized for use as Switchable Hydrophilicity Solvents (SHS) in lipid extraction from algal cultures. This method bypasses traditional harvesting and de-watering steps, offering a more efficient and potentially less toxic alternative to existing solvents like N,N-dimethylcyclohexylamine (DMCHA) (Samorì et al., 2014).
Crystal Structure Studies
The compound 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea, a close relative of this compound, was synthesized and its crystal structure analyzed, offering insights into the structural configurations of similar cyclobutane derivatives (Yin et al., 2012).
Synthesis of Heterocycles with Biological Activity
2-Ethoxymethylene-3-oxobutanenitrile, a compound with structural similarities to this compound, has been utilized in the synthesis of heterocycles displaying broad biological activity against bacteria, fungi, and tumor cells, highlighting the potential of such structures in medicinal chemistry (Černuchová et al., 2005).
Advanced Material Applications
Studies on (3-Aminopropyl)dimethylethoxysilane reactions with amine catalysts on silica surfaces have shown how modifications in the ethoxy and amino functional groups, akin to those in this compound, can impact surface bonding and material properties, relevant for coatings and adhesives (White & Tripp, 2000).
Polymer Science
The synthesis of hyperbranched poly(amine-ester) using monomers including N-ethoxyl-3-amino-N,N'-dimethyl propionate demonstrates the utility of ethoxylated amines in creating polymers with low viscosity and good thermal stability, which are desirable properties in materials science (Hui & Yun-jun, 2007).
Safety and Hazards
The compound is associated with several hazard statements, including H226, H302, H314, and H335 . These codes indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Properties
IUPAC Name |
3-ethoxy-2,2-dimethylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-10-7-5-6(9)8(7,2)3/h6-7H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAPUZDWVJWNRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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